molecular formula C15H13Cl2NO3S B2791564 2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide CAS No. 339107-36-7

2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2791564
CAS No.: 339107-36-7
M. Wt: 358.23
InChI Key: UXAIABBRMOULFM-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzyl moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-chlorophenylacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfonyl]benzoic acid
  • 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide

Uniqueness

2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of a sulfonyl group and a chlorobenzyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfonyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c16-12-6-2-1-5-11(12)9-22(20,21)10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIABBRMOULFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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